[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H8Cl2F3N. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-5-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom and amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- [3-chloro-5-methylphenyl]methanamine hydrochloride
- [3-chloro-5-fluorophenyl]methanamine hydrochloride
- [3-chloro-5-(trifluoromethyl)phenyl]ethanamine hydrochloride
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not present in similar compounds.
- Chlorine Substitution: The chlorine atom at the 3-position enhances the compound’s reactivity and allows for specific interactions with target molecules, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUQYIMBZPEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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